molecular formula C19H27FN2O4S B4815056 {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B4815056
M. Wt: 398.5 g/mol
InChI Key: KPRHYACKEWRCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine backbone with functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and methoxyphenyl groups. The final step involves the attachment of the 4-methylpiperidin-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to modulate biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specialized properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved depend on the biological context and the specific targets engaged.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-ethylpiperidin-1-yl)methanone
  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-phenylpiperidin-1-yl)methanone

Uniqueness

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O4S/c1-14-5-9-21(10-6-14)19(23)15-7-11-22(12-8-15)27(24,25)18-13-16(20)3-4-17(18)26-2/h3-4,13-15H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRHYACKEWRCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
Reactant of Route 6
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.